molecular formula C19H25N3O3S B11234569 N-Cyclohexyl-5-(1,6-dihydro-6-oxo-3-pyridazinyl)-N,2,3-trimethylbenzenesulfonamide CAS No. 1019137-76-8

N-Cyclohexyl-5-(1,6-dihydro-6-oxo-3-pyridazinyl)-N,2,3-trimethylbenzenesulfonamide

Cat. No.: B11234569
CAS No.: 1019137-76-8
M. Wt: 375.5 g/mol
InChI Key: HCBFYLXTXRUOBL-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the cyclohexyl and pyridazinone groups through a series of substitution and condensation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE
  • N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE

Uniqueness

N-CYCLOHEXYL-N,2,3-TRIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1019137-76-8

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-cyclohexyl-N,2,3-trimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-13-11-15(17-9-10-19(23)21-20-17)12-18(14(13)2)26(24,25)22(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,21,23)

InChI Key

HCBFYLXTXRUOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C2CCCCC2)C3=NNC(=O)C=C3

Origin of Product

United States

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